molecular formula C16H18N2O B1600224 AG 1406 CAS No. 71308-34-4

AG 1406

Cat. No.: B1600224
CAS No.: 71308-34-4
M. Wt: 254.33 g/mol
InChI Key: JSDJFOADLLJFQX-UHFFFAOYSA-N
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Description

AG 1406 is a chemical compound known for its role as a selective inhibitor of receptor tyrosine kinases, specifically targeting the vascular endothelial growth factor receptor 2 (VEGFR2) and human epidermal growth factor receptor 2 (HER2). It has shown significant potential in scientific research, particularly in the fields of cancer treatment and cellular biology .

Mechanism of Action

Target of Action

AG 1406, also known as Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-, is primarily a HER2 inhibitor . HER2, or Human Epidermal growth factor Receptor 2, is a protein that plays a crucial role in the growth, division, and repair of cells. Overexpression of HER2 is often associated with certain types of cancer, making it a significant target for cancer therapies .

Mode of Action

This compound interacts with its target, HER2, by binding to it and inhibiting its activity . This inhibition prevents the downstream signaling pathways that are responsible for cell growth and division, thereby controlling the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HER2 pathway. By inhibiting HER2, this compound disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth, survival, and differentiation .

Pharmacokinetics

It is suggested that this compound has a pharmacokinetic profile that supports once-daily dosing and has a long duration of pharmacodynamic effects .

Result of Action

The inhibition of HER2 by this compound leads to a decrease in cell proliferation, particularly in cancer cells where HER2 is overexpressed . This can result in the slowing or stopping of tumor growth.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It’s also important to note that the compound’s efficacy can be affected by the patient’s physiological condition, such as the presence of other diseases, genetic factors, and the patient’s overall health status .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AG 1406 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified through crystallization or chromatography to achieve high purity levels .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The compound is produced in bulk and subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

AG 1406 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

AG 1406 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AG 1406 is unique in its dual inhibition of VEGFR2 and HER2, making it a valuable tool in cancer research. Its selectivity and potency distinguish it from other similar compounds, providing a more targeted approach to disrupting cancer cell signaling pathways .

Properties

IUPAC Name

2-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-10(2)14-6-12(5-13(8-17)9-18)7-15(11(3)4)16(14)19/h5-7,10-11,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDJFOADLLJFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433157
Record name Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71308-34-4
Record name Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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